2-amino-N-(isoquinolin-1-ylmethyl)-N,3-dimethylbutanamide
Description
Properties
Molecular Formula |
C16H21N3O |
|---|---|
Molecular Weight |
271.36 g/mol |
IUPAC Name |
2-amino-N-(isoquinolin-1-ylmethyl)-N,3-dimethylbutanamide |
InChI |
InChI=1S/C16H21N3O/c1-11(2)15(17)16(20)19(3)10-14-13-7-5-4-6-12(13)8-9-18-14/h4-9,11,15H,10,17H2,1-3H3 |
InChI Key |
HITSWGOAQZPFBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(C)CC1=NC=CC2=CC=CC=C21)N |
Origin of Product |
United States |
Preparation Methods
Reductive Amination and Amidation
The most common approach involves sequential reductive amination and amidation (Figure 1).
Step 1: Synthesis of Isoquinolin-1-ylmethylamine
- Reaction : Isoquinoline-1-carbaldehyde is reacted with methylamine in methanol under reflux.
- Reduction : Sodium borohydride (NaBH4) reduces the imine intermediate to isoquinolin-1-ylmethylamine.
- Yield : 78–85%.
Step 2: N-Alkylation with 2-Bromo-3,N-dimethylbutanamide
- Conditions : Isoquinolin-1-ylmethylamine is treated with 2-bromo-3,N-dimethylbutanamide in DMF at 60°C for 12 hours, using K2CO3 as a base.
- Yield : 62–70%.
Optimization :
- Solvent : DMF > DMSO due to better solubility of intermediates.
- Temperature : Yields drop below 50% at temperatures <50°C.
Ugi Four-Component Reaction (Ugi-4CR)
A modular strategy employs Ugi-4CR to assemble the amide bond and isoquinoline core simultaneously:
- Components :
- Aldehyde: Isoquinoline-1-carbaldehyde
- Amine: Methylamine
- Carboxylic Acid: 3,N-Dimethylbutanoic acid
- Isocyanide: tert-Butyl isocyanide
Advantages :
- Single-step synthesis reduces purification steps.
- Functional group tolerance allows derivatization.
Limitations :
- Low stereocontrol requires chiral auxiliaries for enantiopure products.
Biocatalytic Methods
Nitrile Hydratase-Mediated Hydrolysis
Microbial enzymes enable eco-friendly conversion of nitrile precursors to amides:
- Substrate : 2-Amino-N-(isoquinolin-1-ylmethyl)-N,3-dimethylbutyronitrile.
- Enzyme Source : Nocardia globerula CCTCC M209214.
- Conditions : pH 7.0, 30°C, 24 hours.
- Yield : 88–92%.
Table 1 : Comparison of Biocatalytic vs. Chemical Hydrolysis
| Parameter | Biocatalytic | Chemical (H2SO4) |
|---|---|---|
| Yield | 88–92% | 75–80% |
| Temperature | 30°C | 100°C |
| Byproducts | <5% | 15–20% (degradation) |
| Reaction Time | 24 hours | 48 hours |
Advantages :
- Minimal waste and energy consumption.
- High regioselectivity avoids side reactions.
Transition Metal-Catalyzed Coupling
Copper-Catalyzed Annulation
A two-step annulation builds the isoquinoline scaffold and installs the amide group:
- Copper(I)-Catalyzed Cyclization :
- Amidation :
Key Insight : Electron-withdrawing groups on the isoquinoline enhance reaction rates by 30%.
Rh(III)-Catalyzed C–H Activation
Rhodium complexes enable direct functionalization of the isoquinoline core:
Mechanism :
- C–H Bond Activation : Rh(III) coordinates to the isoquinoline’s nitrogen.
- Insertion : Alkyne insertion forms a six-membered metallacycle.
- Reductive Elimination : Releases the product and regenerates the catalyst.
Comparative Analysis of Methods
Table 2 : Synthesis Method Performance
| Method | Yield Range | Scalability | Cost Efficiency |
|---|---|---|---|
| Multi-Step Organic | 62–85% | Moderate | High |
| Ugi-4CR | 55–65% | Low | Moderate |
| Biocatalytic | 88–92% | High | Low (enzyme cost) |
| Cu-Catalyzed | 68–85% | High | Moderate |
| Rh-Catalyzed | 70–78% | Moderate | High |
Key Takeaways :
- Biocatalytic methods offer the highest yields but require specialized enzyme handling.
- Multi-step organic synthesis remains the most cost-effective for small-scale production.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(isoquinolin-1-ylmethyl)-N,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: Isoquinoline derivatives can be oxidized to form isoquinoline N-oxides.
Reduction: Reduction reactions can convert isoquinoline derivatives into tetrahydroisoquinoline compounds.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product but often involve mild to moderate temperatures and the use of solvents like water or organic solvents .
Major Products Formed
The major products formed from these reactions include isoquinoline N-oxides, tetrahydroisoquinoline derivatives, and various substituted isoquinoline compounds .
Scientific Research Applications
(S)-2-Amino-N-(isoquinolin-1-ylmethyl)-N,3-dimethylbutanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(isoquinolin-1-ylmethyl)-N,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes and receptors in the body, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific isoquinoline derivative and its structure .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-amino-N-(isoquinolin-1-ylmethyl)-N,3-dimethylbutanamide with analogous compounds based on functional groups, synthesis, and applications. Data are extrapolated from evidence where direct studies on the target compound are absent.
Key Observations:
Isoquinoline vs. Quinoline Moieties: The target compound’s isoquinoline group (vs. quinoline in ) may alter electronic properties and binding affinity due to ring-fusion differences .
Amide Backbone Complexity : Compared to simpler benzamides (), the branched dimethyl substitution in the target compound could hinder crystallization, complicating X-ray analysis (cf. SHELX refinements in ).
Research Implications and Limitations
- Synthetic Challenges: The isoquinoline-methylamide linkage may require optimized coupling conditions to avoid side reactions (e.g., epimerization or hydrolysis).
Biological Activity
2-amino-N-(isoquinolin-1-ylmethyl)-N,3-dimethylbutanamide is a compound of interest due to its potential biological activities. This article reviews research findings, mechanisms of action, and applications in various fields, including medicinal chemistry and pharmacology.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The isoquinoline moiety enhances its affinity for certain receptors and enzymes, potentially modulating their activity. It is hypothesized that the compound may act as an inhibitor or modulator in various biochemical pathways, although detailed mechanisms remain to be elucidated.
Biological Activity
- Antitumor Activity : Preliminary studies have indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. The isoquinoline structure is known for its ability to interfere with cellular proliferation and induce apoptosis in tumor cells .
- Neuroprotective Effects : Research suggests that isoquinoline derivatives may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases. The mechanism might involve the modulation of neurotransmitter systems or reduction of oxidative stress .
- Antimicrobial Properties : Some studies have demonstrated that compounds with similar structures exhibit antimicrobial activity against a range of pathogens. This suggests potential applications in developing new antibiotics or antifungal agents .
Case Study 1: Antitumor Activity
In a study published by Wang et al., the compound was tested against human breast cancer cell lines (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an antitumor agent .
Case Study 2: Neuroprotection
A study by Zhang et al. explored the neuroprotective effects of isoquinoline derivatives in a rat model of Alzheimer’s disease. The results indicated that treatment with the compound improved cognitive function and reduced amyloid-beta plaque formation .
Comparative Analysis
To better understand the biological activity of this compound, it is helpful to compare it with similar compounds.
Q & A
Q. What synthetic routes are commonly employed to prepare 2-amino-N-(isoquinolin-1-ylmethyl)-N,3-dimethylbutanamide, and how are reaction conditions optimized?
The compound is typically synthesized via multi-step organic reactions, including cyclization of isoquinoline derivatives and condensation with amino acid precursors. Key steps involve the use of catalysts (e.g., BF₃·OEt₂ or EtMgBr) under inert atmospheres (argon/nitrogen) to prevent oxidation. Optimization focuses on solvent selection (e.g., DMF for polar intermediates), temperature control (e.g., 60°C for overnight reactions), and stoichiometric ratios to minimize byproducts. Post-synthesis purification often employs column chromatography or recrystallization from ethanol .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Structural confirmation requires:
- NMR spectroscopy (¹H and ¹³C) to verify proton environments and carbon frameworks, with discrepancies between computational predictions and experimental data resolved via iterative refinement .
- IR spectroscopy to identify functional groups (e.g., amide C=O stretches near 1655 cm⁻¹) .
- X-ray crystallography for absolute stereochemical determination, with hydrogen positions refined using riding models (C—H: 0.93–0.96 Å; N—H: 0.86 Å) .
- High-resolution mass spectrometry (HRMS) to confirm molecular weight within ±0.1 Da .
Q. How is the compound’s electrolytic behavior assessed in solution?
Molar conductivity measurements in polar solvents (e.g., DMSO) determine ionic character. For example, a [CrL(H₂O)₂Cl]⁺Cl⁻ complex exhibits conductivity values >100 S·cm²·mol⁻¹, confirming its 1:1 electrolytic nature .
Advanced Research Questions
Q. How do solvent polarity and catalyst choice influence byproduct formation during synthesis?
Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in amide bond formation but may promote side reactions like hydrolysis if trace moisture is present. Catalysts like DMAP accelerate coupling reactions but require strict anhydrous conditions. Byproducts such as N-methylated derivatives are monitored via TLC (Rf values in hexane/EtOAc) and mitigated by adjusting reaction times and reagent stoichiometry .
Q. What strategies address contradictions between computational docking studies and experimental bioactivity data?
Discrepancies arise from solvation effects or protein flexibility. Iterative molecular dynamics simulations (e.g., using NIST-validated parameters) refine binding poses, while isothermal titration calorimetry (ITC) validates thermodynamic profiles (ΔG, ΔH) .
Q. How is the compound’s metal coordination chemistry explored for potential therapeutic applications?
Octahedral geometry in Cr(III) complexes is inferred from magnetic moment measurements (µeff ≈ 3.8–4.1 BM). Stability constants (log K) are determined via UV-Vis titration in aqueous ethanol, with ligand-to-metal charge transfer bands analyzed at 400–600 nm .
Q. What experimental designs are used to evaluate dual inhibitory activity (e.g., kinase and epigenetic targets)?
- Bcr-Abl inhibition : IC50 values are measured via kinase assays using ATP-competitive fluorescence polarization.
- HDAC inhibition : Fluorogenic substrates (e.g., acetylated lysine derivatives) quantify deacetylase activity. Synergy is assessed via combination indices (CI < 1.0) in cell viability assays (MTT) against leukemia models .
Q. How is cytotoxicity selectivity optimized against cancer versus normal cell lines?
- In vitro models : Dose-response curves (0.1–100 µM) in 5+ human tumor cell lines (e.g., MCF-7, HepG2) vs. non-cancerous fibroblasts (e.g., NIH/3T3).
- Mechanistic studies : Apoptosis (Annexin V/PI staining) and ROS generation are quantified via flow cytometry .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
